molecular formula C18H12N2S B2653291 3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine CAS No. 519151-61-2

3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B2653291
CAS No.: 519151-61-2
M. Wt: 288.37
InChI Key: YFHLBLAMSRRGCS-UHFFFAOYSA-N
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Description

3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine typically involves the formation of the thiazole ring followed by its fusion with the pyridine and naphthalene moieties. One common method involves the reaction of 2-aminothiazole with 2-bromopyridine in the presence of a palladium catalyst under Suzuki coupling conditions . Another approach includes the cyclization of a naphthyl-substituted thioamide with a pyridine derivative under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter biochemical pathways and cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole.

    Pyridine derivatives: Compounds like 2-bromopyridine and 2-chloropyridine.

    Naphthalene derivatives: Compounds like 2-naphthol and 2-naphthylamine.

Uniqueness

3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine is unique due to its combination of a thiazole ring with both pyridine and naphthalene moieties. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-naphthalen-2-yl-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2S/c1-2-5-14-10-15(8-7-13(14)4-1)17-12-21-18(20-17)16-6-3-9-19-11-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHLBLAMSRRGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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